Cas no 2167300-93-6 (3-(1,3-dioxolan-2-yl)benzene-1-sulfonyl chloride)

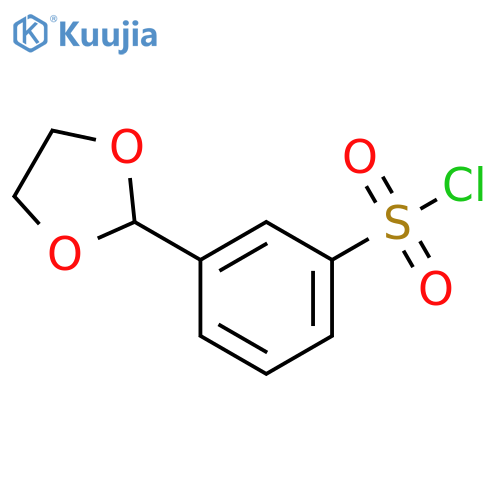

2167300-93-6 structure

商品名:3-(1,3-dioxolan-2-yl)benzene-1-sulfonyl chloride

3-(1,3-dioxolan-2-yl)benzene-1-sulfonyl chloride 化学的及び物理的性質

名前と識別子

-

- 3-(1,3-dioxolan-2-yl)benzene-1-sulfonyl chloride

- Benzenesulfonyl chloride, 3-(1,3-dioxolan-2-yl)-

-

- インチ: 1S/C9H9ClO4S/c10-15(11,12)8-3-1-2-7(6-8)9-13-4-5-14-9/h1-3,6,9H,4-5H2

- InChIKey: DSAHBGYMTHNBTC-UHFFFAOYSA-N

- ほほえんだ: C1(S(Cl)(=O)=O)=CC=CC(C2OCCO2)=C1

じっけんとくせい

- 密度みつど: 1.448±0.06 g/cm3(Predicted)

- ふってん: 372.5±37.0 °C(Predicted)

3-(1,3-dioxolan-2-yl)benzene-1-sulfonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1179695-5.0g |

3-(1,3-dioxolan-2-yl)benzene-1-sulfonyl chloride |

2167300-93-6 | 95% | 5g |

$2028.0 | 2023-05-26 | |

| Enamine | EN300-1179695-0.05g |

3-(1,3-dioxolan-2-yl)benzene-1-sulfonyl chloride |

2167300-93-6 | 95% | 0.05g |

$162.0 | 2023-05-26 | |

| Enamine | EN300-1179695-250mg |

3-(1,3-dioxolan-2-yl)benzene-1-sulfonyl chloride |

2167300-93-6 | 95.0% | 250mg |

$347.0 | 2023-10-03 | |

| Enamine | EN300-1179695-1000mg |

3-(1,3-dioxolan-2-yl)benzene-1-sulfonyl chloride |

2167300-93-6 | 95.0% | 1000mg |

$699.0 | 2023-10-03 | |

| Aaron | AR0286WI-100mg |

3-(1,3-dioxolan-2-yl)benzene-1-sulfonyl chloride |

2167300-93-6 | 95% | 100mg |

$357.00 | 2025-02-15 | |

| Aaron | AR0286WI-1g |

3-(1,3-dioxolan-2-yl)benzene-1-sulfonyl chloride |

2167300-93-6 | 95% | 1g |

$987.00 | 2025-02-15 | |

| Aaron | AR0286WI-50mg |

3-(1,3-dioxolan-2-yl)benzene-1-sulfonyl chloride |

2167300-93-6 | 95% | 50mg |

$248.00 | 2025-02-15 | |

| Aaron | AR0286WI-10g |

3-(1,3-dioxolan-2-yl)benzene-1-sulfonyl chloride |

2167300-93-6 | 95% | 10g |

$4160.00 | 2023-12-15 | |

| 1PlusChem | 1P0286O6-5g |

3-(1,3-dioxolan-2-yl)benzene-1-sulfonyl chloride |

2167300-93-6 | 95% | 5g |

$2569.00 | 2023-12-19 | |

| 1PlusChem | 1P0286O6-500mg |

3-(1,3-dioxolan-2-yl)benzene-1-sulfonyl chloride |

2167300-93-6 | 95% | 500mg |

$737.00 | 2023-12-19 |

3-(1,3-dioxolan-2-yl)benzene-1-sulfonyl chloride 関連文献

-

1. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660

-

Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583

-

Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569

-

Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992

2167300-93-6 (3-(1,3-dioxolan-2-yl)benzene-1-sulfonyl chloride) 関連製品

- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)

- 899735-15-0(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)

- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)

- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)

- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)

- 1806991-27-4(3-(Bromomethyl)-5-(difluoromethyl)-6-fluoropyridine-2-carboxaldehyde)

- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)

- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)

- 157047-98-8(Benzomalvin C)

- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬